molecular formula C16H13N3O2 B2851965 N1-benzyl-N2-(2-cyanophenyl)oxalamide CAS No. 898349-36-5

N1-benzyl-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2851965
CAS No.: 898349-36-5
M. Wt: 279.299
InChI Key: KEVFHSJUZVNCAV-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-cyanophenyl)oxalamide is a chemical compound supplied for research and development purposes. It is part of the oxalamide class of compounds, which are of significant interest in medicinal chemistry and pharmaceutical research for their potential as molecular scaffolds . With a molecular formula of C17H15N3O2 and a calculated molecular weight of 293.32 g/mol, this reagent is characterized by its specific substitution pattern featuring a benzyl group and a 2-cyanophenyl group on the central oxalamide nitrogen atoms . This structure makes it a valuable intermediate for synthesizing more complex molecules and for investigating structure-activity relationships (SAR), particularly in the development of protease inhibitors and other biologically active targets . The compound must be stored according to recommended conditions to maintain stability. This product is intended for research use only and is not intended for diagnostic or therapeutic use. References • Compound with similar structure and molecular weight: N1-(2-Cyanophenyl)-N2-(4-methylbenzyl)oxalamide (CAS 898349-40-1) . • Example of a related N1-benzyl oxalamide compound: N1-Benzyl-N2-(2-hydroxypropyl)oxalamide (CAS 429621-94-3) . • Oxalamides in pharmaceutical research: Benzamides and related inhibitors of factor Xa .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N'-(2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-10-13-8-4-5-9-14(13)19-16(21)15(20)18-11-12-6-2-1-3-7-12/h1-9H,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVFHSJUZVNCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

General Approaches to Oxalamide Scaffold Construction

The construction of the oxalamide framework is a cornerstone of organic synthesis, with several key methods being prominently utilized. These range from traditional, highly reliable reactions to more modern, atom-economical processes.

The most traditional and widely employed method for synthesizing oxalamides involves the reaction of oxalyl chloride with two equivalents of an amine. nih.govresearchgate.net For unsymmetrical oxalamides like N1-benzyl-N2-(2-cyanophenyl)oxalamide, a stepwise approach is necessary. This typically involves the reaction of oxalyl chloride with one amine at a low temperature to form an intermediate oxamoyl chloride, which is then reacted with a second, different amine.

The reaction is generally high-yielding but is sensitive to reaction conditions to avoid the formation of symmetrical oxalamide byproducts. The use of a base is often required to neutralize the hydrogen chloride gas produced during the reaction. orgsyn.org This method's primary drawback is the generation of stoichiometric amounts of waste and the use of the toxic and corrosive reagent, oxalyl chloride. nih.govresearchgate.net

A more sustainable and atom-economical approach to oxalamide synthesis is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines. nih.govrsc.orgresearchgate.net This method, often catalyzed by ruthenium pincer complexes, produces the desired oxalamide with hydrogen gas as the only byproduct. nih.govrsc.orgresearchgate.net The reaction proceeds through the initial formation of an α-hydroxy amide intermediate, which then reacts with a second amine molecule. researchgate.net

This methodology has been successfully applied to a variety of primary and secondary amines, including aliphatic and cyclic amines, yielding good to excellent results. researchgate.net While this approach is highly efficient for symmetrical oxalamides, its application to the synthesis of unsymmetrical oxalamides would require a stepwise process or careful control of reactant stoichiometry and reaction conditions to achieve selectivity. nih.gov

Table 1: Comparison of General Oxalamide Synthesis Approaches

Methodology Reagents Byproducts Advantages Disadvantages
Conventional Synthesis Oxalyl chloride, Amines Hydrogen chloride, Salts High-yielding, Well-established Use of toxic reagents, Waste generation
Acceptorless Dehydrogenative Coupling Ethylene glycol, Amines, Catalyst Hydrogen gas Atom-economical, Sustainable Requires specific catalysts, Potential for side reactions

Direct One-Pot Synthesis of Unsymmetrical Oxalamide Derivatives

Recent advancements have led to the development of direct one-pot methods for synthesizing unsymmetrical oxalamides. One such novel approach involves the base-promoted triple cleavage of a CCl2Br source in the presence of dichloroacetamide and an amine or amide. researchgate.netrsc.org This eco-friendly method utilizes water as the source of the oxygen atoms for the oxalamide backbone and proceeds under mild conditions. rsc.org

This strategy offers a significant advantage in terms of procedural simplicity and efficiency by avoiding the isolation of intermediates. The reaction demonstrates good to excellent yields and has been successfully implemented on both laboratory and gram scales, including in continuous-flow systems. rsc.org

Targeted Synthesis of this compound and Structural Analogues

The specific synthesis of this compound requires the strategic combination of its precursor amines, benzylamine (B48309) and 2-aminobenzonitrile (B23959) (2-cyanophenylamine), with a suitable two-carbon electrophile.

Benzylamine : This primary amine can be produced through several established industrial routes. The most common method is the reaction of benzyl (B1604629) chloride with ammonia. wikipedia.org Alternative preparations include the catalytic hydrogenation of benzonitrile (B105546) over a Raney nickel catalyst or the reductive amination of benzaldehyde. wikipedia.orgchemicalbook.com More contemporary methods, such as copper-catalyzed cross-dehydrogenative coupling, offer direct access to α-substituted primary benzylamines. acs.org

2-Aminobenzonitrile : The synthesis of this precursor can be achieved through various pathways. One common laboratory method is the dehydration of 2-aminobenzamide, which can be effected by reagents like phenylphosphonic dichloride in pyridine, giving high yields. chemicalbook.comresearchmap.jp Other routes include the reduction of 2-nitrobenzonitrile (B147312) using reducing agents like zinc dust in a hydrochloric acid medium or through catalytic hydrogenation. google.com A process involving the reaction of anthranilamide with phosphorous pentachloride in a halogenated solvent has also been developed for producing high-purity 2-aminobenzonitrile. quickcompany.in

To synthesize the unsymmetrical this compound, a controlled, stepwise amidation is the most logical approach, particularly when using the conventional oxalyl chloride method.

A plausible synthetic route would involve the slow addition of one equivalent of either benzylamine or 2-aminobenzonitrile to a solution of oxalyl chloride in an inert solvent at low temperature. This would favor the formation of the corresponding intermediate N-substituted oxamoyl chloride. Following the formation of this intermediate, the second amine (2-aminobenzonitrile or benzylamine, respectively) would be introduced to the reaction mixture to complete the formation of the unsymmetrical oxalamide.

The order of amine addition could be critical in optimizing the yield and minimizing the formation of symmetrical byproducts, potentially influenced by the differing nucleophilicity of the two amines. The reaction would likely require a non-nucleophilic base to scavenge the HCl generated in each step.

Alternatively, the one-pot synthesis methodologies for unsymmetrical oxalamides could be adapted for this specific target compound, although this would require careful optimization of the reaction conditions to ensure selective cross-coupling between benzylamine and 2-aminobenzonitrile. researchgate.netrsc.org

Table 2: Precursor Amines for this compound

Precursor Amine Structure Common Synthetic Routes
Benzylamine C6H5CH2NH2 - Reaction of benzyl chloride with ammonia- Catalytic hydrogenation of benzonitrile- Reductive amination of benzaldehyde

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of oxalamides, including this compound, can be efficiently achieved via a ruthenium-catalyzed acceptorless dehydrogenative coupling of ethylene glycol with corresponding amines. This methodology is noted for its atom economy and sustainability. The optimization of reaction conditions is crucial for maximizing the yield and ensuring the selectivity of the desired oxalamide product. Key parameters that are typically optimized include the choice of catalyst, base, solvent, temperature, and reaction time.

Based on studies of analogous N-benzyl-N-aryl oxalamides, a set of optimized conditions can be established. A robust catalytic system often involves a ruthenium pincer complex as the catalyst and a strong base such as potassium tert-butoxide (KOtBu) to facilitate the dehydrogenation steps. Toluene is commonly employed as the solvent, and the reaction is typically conducted at elevated temperatures to drive the catalytic cycle.

Below is a representative table of reaction conditions optimized for the synthesis of various substituted N1-benzyl-N2-phenyloxalamides, which can be considered analogous to the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of Substituted N1-benzyl-N2-phenyloxalamides

Entry Aryl Amine Substituent Catalyst (mol%) Base (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 4-Methoxy Ru-PNN complex (1) KOtBu (2) Toluene 135 24 92
2 4-Methyl Ru-PNN complex (1) KOtBu (2) Toluene 135 24 88
3 4-Chloro Ru-PNN complex (1) KOtBu (2) Toluene 135 24 85
4 4-Trifluoromethyl Ru-PNN complex (1) KOtBu (2) Toluene 135 24 78

Mechanistic Investigations of Oxalamide Synthesis

Ruthenium-Catalyzed Dehydrogenative Coupling Reaction Mechanisms

The reaction mechanism for the ruthenium-catalyzed synthesis of oxalamides from ethylene glycol and amines is a multi-step process. It commences with the activation of the ruthenium pre-catalyst by the base. The catalytic cycle can be broadly described as a sequence of four main stages:

Oxidation of Alcohol to Aldehyde: The ruthenium catalyst facilitates the dehydrogenation of ethylene glycol to form glycolaldehyde (B1209225).

First Hydrogen Release: This is followed by the release of a molecule of hydrogen gas, regenerating the active catalytic species.

Amine Condensation and Second Dehydrogenation: The generated aldehyde then reacts with an amine to form a hemiaminal intermediate. A subsequent dehydrogenation of the hemiaminal, catalyzed by the ruthenium complex, leads to the formation of a hydroxyacetamide intermediate and another molecule of hydrogen.

Second Oxidation and Amine Coupling: The hydroxyacetamide intermediate undergoes a second oxidation at the alcohol moiety, followed by coupling with a second molecule of amine to yield the final oxalamide product. This final stage also involves the release of hydrogen and regeneration of the catalyst. rsc.org

Throughout this process, the ruthenium catalyst cycles between different oxidation and coordination states, facilitating the transfer of hydrogen atoms. rsc.org

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT calculations have revealed that the catalytic cycle involves the oxidation of glycolaldehyde to acetaldehyde, followed by the metal-catalyzed coupling of the aldehyde with a primary amine to form a hydroxyacetamide intermediate. Subsequently, a second oxidation and amine coupling occur through a similar reaction pathway. rsc.org

Structural Characterization and Advanced Analysis

Crystallographic Investigations of Oxalamide-Containing Structures

While a specific single-crystal X-ray diffraction study for N1-benzyl-N2-(2-cyanophenyl)oxalamide is not publicly available, extensive research on related N-substituted oxalamides provides a robust framework for understanding its likely solid-state structure.

Single Crystal X-ray Diffraction Studies of Related N-Substituted Oxalamides

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules in the crystalline state. nih.gov Studies on various N-substituted oxalamides consistently reveal key structural motifs and packing arrangements. For instance, the crystal structure of N,N′-Bis(4-aminobenzyl)oxalamide demonstrates that the oxalamide core tends to adopt a nearly planar, antiperiplanar conformation. researchgate.net This planarity is a common feature in many oxalamide derivatives. psu.edu

Conformational Analysis and Torsion Angle Geometry

For N,N′-Bis(4-aminobenzyl)oxalamide, the O=C—C=O torsion angle is reported to be 173.86 (17)°, and the N—C—C—N torsion angle is 171.92 (17)°, indicating a high degree of planarity in the oxalamide backbone. researchgate.net However, the benzyl (B1604629) groups are significantly twisted out of this plane. This twisting is a common feature in N-benzyl substituted amides, arising from the steric hindrance between the substituents and the amide group. nih.gov

For this compound, we can anticipate several key torsion angles that would define its geometry. The planarity of the oxalamide core is expected, while significant rotation is likely around the N-C bonds connecting the benzyl and cyanophenyl groups to the oxalamide moiety. The presence of the cyano group in the ortho position of the phenyl ring could introduce additional steric constraints, potentially influencing the preferred rotational conformation of the cyanophenyl group relative to the amide plane.

Table 1: Expected Torsion Angles in this compound based on Analogous Structures

Torsion AngleExpected Value (°)Reference Analog
O=C—C=O~180N,N′-Bis(4-aminobenzyl)oxalamide researchgate.net
N—C—C—N~180N,N′-Bis(4-aminobenzyl)oxalamide researchgate.net
C—N—C(benzyl)—C(aromatic)Variable, likely non-planarGeneral N-benzyl amides nih.gov
C—N—C(phenyl)—C(aromatic)Variable, influenced by ortho-cyano groupSubstituted benzamides nih.gov

Analysis of Supramolecular Assembly and Intermolecular Interactions in Crystal Lattices

The crystal packing of N-substituted oxalamides is dominated by a network of intermolecular hydrogen bonds. The amide N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. A characteristic and persistent hydrogen bonding motif in secondary oxalamides is the formation of a cyclic centrosymmetric dimer through a pair of N—H···O hydrogen bonds, forming an R2²(10) ring motif. researchgate.netresearchgate.net This robust interaction often dictates the primary supramolecular assembly in the crystal lattice.

Beyond the primary amide-amide hydrogen bonding, other weaker interactions play a significant role in stabilizing the crystal structure. These include C—H···O and C—H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. researchgate.netnih.gov In the case of this compound, the presence of two aromatic rings (benzyl and cyanophenyl) provides ample opportunity for π-π stacking. The cyano group can also participate in intermolecular interactions, potentially acting as a weak hydrogen bond acceptor. The interplay of these various interactions leads to the formation of complex and stable three-dimensional supramolecular architectures. nih.gov

Advanced Spectroscopic Characterization (Beyond Basic Identification)

While basic spectroscopic methods like ¹H and ¹³C NMR are essential for initial identification, advanced techniques can provide deeper insights into the structure, conformation, and electronic properties of this compound.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), would be invaluable for unambiguously assigning all proton and carbon signals, especially for the aromatic regions where signal overlap is common. ipb.pt Nuclear Overhauser Effect (NOE) spectroscopy could provide information about the through-space proximity of protons, offering insights into the preferred conformation in solution.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, can probe the functional groups within the molecule. The FT-IR spectrum of a secondary amide is characterized by a prominent N-H stretching band and a strong C=O stretching absorption (Amide I band). spectroscopyonline.com For this compound, the FT-IR spectrum is expected to show characteristic peaks for the N-H stretch, the amide C=O stretch, and the C≡N stretch of the cyano group. nih.gov Resonance Raman spectroscopy, which utilizes an excitation wavelength that matches an electronic transition, could be employed to selectively enhance the vibrational modes associated with the aromatic chromophores, providing detailed information about their electronic structure. sns.it

Computational Structural Elucidation and Molecular Modeling

In the absence of experimental crystal structure data, computational methods serve as a powerful tool for predicting the geometry and conformational preferences of this compound.

Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) calculations are a common and reliable method for geometry optimization of organic molecules. By finding the minimum energy structure on the potential energy surface, the most stable conformation of the molecule can be predicted. For this compound, a full geometry optimization would likely confirm the planarity of the oxalamide bridge and predict the torsional angles of the benzyl and cyanophenyl substituents.

Furthermore, computational methods can be used to explore the conformational energy landscape of the molecule. researchgate.netrsc.org This involves systematically rotating the single bonds and calculating the energy of each resulting conformer. The results can be visualized as a Ramachandran-like plot, showing the low-energy regions corresponding to stable conformations. proteinstructures.com For this compound, the key rotational degrees of freedom would be around the N-C(benzyl) and N-C(phenyl) bonds. The conformational energy landscape would reveal the energetic barriers to rotation and the relative populations of different conformers at a given temperature. Such studies on related molecules have shown that even small changes in substituents can significantly alter the conformational preferences. nih.gov

Advanced Applications and Functionalization

Role as Ligands in Coordination Chemistry and Catalysis

The oxalamide framework is a versatile building block in the design of ligands for metal complexes. The arrangement of its donor atoms allows it to form stable chelate rings with metal ions, which is fundamental to its application in both coordination chemistry and catalysis.

Oxalamides as Chelating Ligands in Metal Complexes (e.g., Copper(II))

Oxalamide derivatives are recognized as robust chelating ligands, capable of coordinating with a variety of metal ions to form stable complexes. The two amide groups provide a bidentate N,N' or O,O' coordination environment. This chelating ability is particularly well-documented for copper(II) ions. znaturforsch.comresearchgate.net The interaction typically involves the deprotonation of the amide N-H groups, leading to the formation of strong metal-nitrogen bonds.

In these complexes, the copper(II) center often adopts a distorted octahedral or square planar geometry. znaturforsch.comresearchgate.net The oxalamide ligand and its derivatives can form five-membered chelate rings with the copper atom. znaturforsch.com Mixed-ligand copper(II) complexes, where an oxalamide derivative is one of the ligands, have been synthesized to better understand the coordination environment of copper in varied chemical settings. znaturforsch.com The electronic and steric properties of the substituents on the oxalamide nitrogen atoms, such as the benzyl (B1604629) and 2-cyanophenyl groups in N1-benzyl-N2-(2-cyanophenyl)oxalamide, can fine-tune the stability, solubility, and reactivity of the resulting metal complex. For instance, novel classes of multidentate oxalamide ligands have been developed for copper-catalyzed reactions, demonstrating the importance of the ligand structure in achieving high catalytic efficiency. rsc.org

Table 1: Coordination Characteristics of Oxalamide Ligands with Copper(II)
FeatureDescriptionTypical Coordination GeometryReference
Coordination SitesAmide nitrogen and oxygen atoms act as donor sites.Distorted Octahedral, Square Planar znaturforsch.comresearchgate.net
Chelate Ring FormationForms stable five-membered rings with the Cu(II) ion.
Ligand TypeActs as a bidentate chelating ligand.- researchgate.net

Application in Homogeneous Catalysis (e.g., Ruthenium-catalyzed reactions)

While oxalamides can act as ligands in catalytic systems, a significant area of research in homogeneous catalysis involves the synthesis of the oxalamide moiety itself, often utilizing ruthenium-based catalysts. nih.govrsc.org Ruthenium pincer complexes have been effectively used to catalyze the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines to produce oxalamides in a highly atom-economic and sustainable manner. nih.govrsc.org This process generates H₂ as the only byproduct. nih.gov

Computational studies using Density Functional Theory (DFT) have been employed to understand the reaction mechanism of these ruthenium-catalyzed syntheses. researchgate.net These studies reveal that the rate-determining step often involves the release of hydrogen. researchgate.net Although in this context the oxalamide is the product rather than the ligand, the research highlights the integral role of transition metal catalysis in the chemistry of oxalamides. The reverse reaction, the hydrogenation of oxalamides back to amines and ethylene glycol, can also be accomplished using the same ruthenium catalyst, showcasing the versatility of the catalytic system. nih.govrsc.org The stability of the oxalamide structure under these catalytic conditions is a key factor in the success of both the synthesis and the reverse hydrogenation.

Supramolecular Chemistry and Engineered Scaffolds

The ability of the oxalamide functional group to form strong and directional hydrogen bonds is the basis for its use in supramolecular chemistry. These non-covalent interactions drive the self-assembly of individual molecules into larger, well-defined architectures like fibers, gels, and other engineered scaffolds.

Oxalamide-Based Fibers and Self-Assembled Structures

The oxalamide moiety promotes self-assembly through intermolecular hydrogen bonding between the N-H donor and C=O acceptor groups of adjacent molecules. This interaction leads to the formation of one-dimensional fibrous structures. Research has demonstrated that certain oxalamide-based compounds can self-assemble from a polymer melt into crystalline structures. nih.gov For example, an aliphatic oxalamide derivative was shown to form rhombic crystals within an isotactic polypropylene (B1209903) melt, acting as a nucleating agent that enhances the polymer's crystallization. nih.gov

The process of self-assembly can be controlled by factors such as solvent, temperature, and molecular structure. The substituents attached to the oxalamide core play a critical role in directing the assembly process and determining the morphology of the resulting supramolecular structures. The rigid and planar nature of the oxalamide group, combined with the potential for π-π stacking interactions from aromatic substituents like the benzyl and cyanophenyl groups, can further stabilize the assembled fibers. mdpi.com

Chiral Plasmonic Structures Assembled on Oxalamide Scaffolds

The well-defined, self-assembled fibers formed by oxalamide derivatives can serve as excellent scaffolds for organizing other functional materials, particularly in the field of plasmonics. researchgate.netresearchgate.net One of the advanced applications of these scaffolds is in the creation of chiral plasmonic structures. researchgate.netresearchgate.net In this approach, achiral plasmonic nanoparticles, such as gold nanorods, are grafted onto a pre-existing chiral template, which can be formed by the self-assembly of chiral oxalamide molecules. rsc.org

For example, twisted fibers formed from an anthraquinone-based oxalamide have been used as a scaffold to infiltrate with gold nanorods. researchgate.netresearchgate.net The helical arrangement of the oxalamide fibers dictates the spatial organization of the nanoparticles, inducing a collective chiral optical response from the otherwise achiral nanoparticles. nih.gov This interaction between the plasmonic nanoparticles and the chiral scaffold can lead to significant circular dichroism (CD) signals. researchgate.net The ability to engineer these materials opens up possibilities for applications in sensing, optics, and metamaterials. nih.gov

Table 2: Applications of Oxalamide-Based Supramolecular Structures
Application AreaDescription of RoleKey Structural FeatureReference
Polymer Nucleating AgentSelf-assembles in polymer melt to form crystals that initiate polymer crystallization.Intermolecular hydrogen bonding and crystalline packing. nih.gov
Scaffolds for PlasmonicsSelf-assembled chiral fibers act as templates to arrange nanoparticles.Helical or twisted fibrous morphology. researchgate.netresearchgate.net

Despite extensive research, specific data regarding the Structure-Activity Relationship (SAR) and rational design principles for the chemical compound this compound is not available in the public domain. Detailed experimental results from systematic variations of its chemical structure, which are essential for elucidating pharmacophoric requirements and creating robust SAR models, have not been published.

Consequently, a comprehensive analysis of the following is not possible at this time:

The influence of systematic variations of the benzyl moiety on the compound's activity.

The impact of modifications to the 2-cyanophenyl group.

The constraints and flexibility of the oxalamide linker and core structure.

Specific molecular docking and ligand-target interaction studies for this compound.

Quantitative Structure-Activity Relationships (QSAR) modeling for this specific compound.

General principles of medicinal chemistry suggest that modifications to the benzyl and cyanophenyl rings, such as the addition of various substituents (e.g., electron-donating or electron-withdrawing groups), could influence the compound's electronic properties, hydrophobicity, and steric interactions with a biological target. Similarly, the oxalamide linker's length and rigidity are typically critical for the optimal orientation of the aromatic moieties within a receptor's binding site.

However, without specific experimental data or computational studies on this compound, any discussion on its SAR would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication of data are necessary to construct a detailed and reliable SAR profile for this compound.

Structure Activity Relationship Sar and Rational Design Principles

Strategies for Lead Optimization and Derivative Development based on SAR

The structure-activity relationship (SAR) data for N1-benzyl-N2-(2-cyanophenyl)oxalamide and its analogs have been instrumental in guiding lead optimization and the rational design of new derivatives, particularly in the context of developing potent and selective TRPM8 antagonists. nih.gov The primary strategies have revolved around systematic modifications of the key structural components of the molecule: the chiral benzyl (B1604629) substituent, the oxalamide linker, and the cyanophenyl group.

A significant focus of optimization has been on the chiral benzyl portion of the molecule. Research has demonstrated that the stereochemistry at the benzylic position is critical for biological activity, with the (R)-enantiomer consistently showing significantly higher potency as a TRPM8 antagonist. nih.gov This finding immediately established that further derivative development should maintain this specific stereochemical configuration.

Further modifications to the benzyl group aimed to enhance potency and improve physicochemical properties such as lipophilic efficiency (LipE). The general approach involved exploring the steric and electronic requirements of the binding pocket. For instance, the introduction of a gem-dimethyl group on the benzyl moiety was found to significantly decrease potency. nih.gov Conversely, the removal of the methyl group also led to a reduction in activity, indicating that a specific, albeit limited, amount of steric bulk is optimal in this region. nih.gov

Larger aliphatic substituents on the benzyl ring were generally tolerated, although they often resulted in a decrease in lipophilic efficiency. nih.gov In contrast, the introduction of similarly sized but more polar functional groups was not well-tolerated, suggesting a predominantly hydrophobic binding pocket for this part of the molecule. nih.gov These findings have guided the development of derivatives with carefully selected substituents on the benzyl ring to maximize potency while maintaining favorable drug-like properties.

Computational methods and structure-based design have also played a role in guiding the development of new derivatives. By creating homology models of the target protein, researchers can simulate the binding of different analogs and predict which modifications are most likely to improve affinity. This in silico approach helps to prioritize the synthesis of the most promising compounds, thereby streamlining the drug discovery process.

The following table summarizes the structure-activity relationship for modifications of the chiral benzyl substituent, illustrating the impact of various substitutions on TRPM8 potency.

CompoundModification of Chiral Benzyl SubstituentTRPM8 Potency (IC50, nM)Lipophilic Efficiency (LipE)
Lead Compound (R)-methylbenzyl1504.5
20 Removal of methyl group>1000N/A
21 Introduction of a polar group (e.g., hydroxyl)>1000N/A
23 Introduction of a gem-dimethyl group8003.8
24 Introduction of a larger aliphatic substituent (e.g., ethyl)2504.1

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Avenues for Oxalamide Compounds

The inherent structural features of the oxalamide core make it a privileged scaffold in drug discovery. nih.gov These compounds are known to engage in various biological interactions, and future research is poised to uncover new therapeutic applications. ontosight.aiontosight.ai

One of the most promising areas is in oncology. Oxalamide derivatives have been investigated as inhibitors of key enzymes in cancer progression. ontosight.ai For instance, they have shown potential as inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1), an important target in cancer immunotherapy. nih.gov Furthermore, the oxalamide structure is a constituent of various kinase inhibitors, which are crucial in targeting deregulated signal transduction pathways in cancer cells. ontosight.ainih.govrsc.org Future work will likely focus on designing highly selective oxalamide-based kinase inhibitors to minimize off-target effects.

Infectious diseases represent another critical therapeutic area. Certain oxalamide derivatives have demonstrated promising antiviral activity, notably as HIV entry inhibitors that target the gp120 surface envelope glycoprotein. rsc.orgnih.gov The scaffold has also been integrated into hybrid molecules with anti-plasmodial activity against resistant strains of P. falciparum, the parasite responsible for malaria. nih.govrsc.org Research is expected to expand into developing broad-spectrum antiviral and antiparasitic agents by modifying the peripheral substituents on the oxalamide core.

Additionally, some substituted oxalamides have exhibited significant antioxidant properties in preclinical studies, suggesting a potential role in combating conditions associated with oxidative stress, such as neurodegenerative diseases and chronic inflammation. ijbbku.com

Therapeutic Target Class Specific Example(s) Potential Disease Application
KinasesGlycogen Synthase Kinase-3β (GSK-3β), cMETCancer, Neurological Disorders ontosight.ainih.govrsc.org
Immunomodulatory EnzymesIndoleamine-2,3-dioxygenase-1 (IDO1)Cancer Immunotherapy nih.gov
Viral Entry ProteinsHIV-1 gp120HIV/AIDS nih.gov
Parasitic TargetsHemozoin Formation PathwayMalaria nih.govresearchgate.net
Oxidative Stress PathwaysReactive Oxygen Species (ROS) ScavengingInflammatory Diseases, Neurodegeneration ijbbku.com

Development of Advanced and Sustainable Synthetic Methodologies

Traditional methods for synthesizing oxalamides often rely on the use of oxalyl chloride, which is a toxic and corrosive reagent, generating stoichiometric waste. nih.gov The future of oxalamide synthesis lies in the development of greener, more efficient, and atom-economical methodologies. unimi.itnih.gov

A significant advancement is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by ruthenium pincer complexes. rsc.orgnih.gov This method produces oxalamides with only hydrogen gas as a byproduct, representing a highly sustainable and atom-economic approach. rsc.orgnih.gov Further research will likely explore the use of more earth-abundant metal catalysts and expand the substrate scope of this reaction.

Catalytic amidation techniques are also at the forefront of modern amide bond formation. numberanalytics.comnumberanalytics.com These include:

Transition Metal Catalysis : Palladium and copper catalysts can facilitate the coupling of amines with carboxylic acid derivatives under mild conditions. numberanalytics.com Oxalamides themselves have been employed as robust ligands in copper-catalyzed cross-coupling reactions. nih.govwikipedia.org

Organocatalysis : Using small, metal-free organic molecules to catalyze amide bond formation offers a less toxic and potentially lower-cost alternative to metal-based systems. numberanalytics.com

Biocatalysis : Enzymes like lipases can catalyze the formation of amides with high selectivity under environmentally benign conditions, a key area for future development. numberanalytics.comresearchgate.net

Other emerging technologies such as flow chemistry, which utilizes continuous flow reactors, and microwave-assisted synthesis can accelerate reaction times and improve efficiency and scalability. numberanalytics.com The adoption of greener solvents, such as bio-based alternatives like Cyrene™, or conducting reactions in aqueous micellar conditions, will further reduce the environmental impact of oxalamide synthesis. nih.govsigmaaldrich.com

Methodology Key Features Advantages
Acceptorless Dehydrogenative CouplingRuthenium-catalyzed reaction of ethylene glycol and amines. rsc.orgnih.govHighly atom-economic, H₂ is the only byproduct, sustainable. rsc.org
Catalytic AmidationUse of transition metal, organo-, or bio-catalysts. numberanalytics.comMilder reaction conditions, higher efficiency and selectivity. numberanalytics.com
Flow ChemistryReactions in continuous flow reactors. numberanalytics.comImproved scalability, safety, and control over reaction parameters. numberanalytics.com
Aqueous Micellar CatalysisReactions performed in water using surfactants. nih.govReduces reliance on volatile organic solvents, environmentally friendly. nih.gov

Integration of Artificial Intelligence and Machine Learning in Oxalamide Design

The design and discovery of new oxalamide-based molecules can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). ontosight.ai These computational tools are transforming drug discovery by enabling the rapid screening of vast virtual libraries and predicting the properties of novel compounds before their synthesis. chemmethod.comchemmethod.com

In silico screening allows researchers to computationally dock thousands or millions of virtual oxalamide derivatives against the three-dimensional structure of a biological target, such as a kinase or viral protein. nih.govnih.gov This process identifies promising candidates with high binding affinity, prioritizing them for synthesis and experimental testing. chemmethod.comchemmethod.com

Molecular dynamics (MD) simulations can further refine these findings by modeling the dynamic behavior of the ligand-protein complex over time. chemmethod.com This provides crucial insights into the stability of the interaction and the specific molecular forces involved, helping to validate potential drug candidates. chemmethod.commdpi.com

Furthermore, AI and ML algorithms can be trained on existing datasets of oxalamide compounds and their known biological activities to develop predictive models. These models can forecast the therapeutic potential, pharmacokinetic properties, and potential toxicity of new, unsynthesized oxalamide structures. ontosight.aichemmethod.com This data-driven approach allows for a more rational and targeted design of molecules with improved efficacy and fewer undesirable characteristics, ultimately streamlining the path from compound design to clinical evaluation. mdpi.com

Potential for N1-benzyl-N2-(2-cyanophenyl)oxalamide in Material Science and Bio-inspired Applications

While specific research on this compound is limited, its structural components suggest significant potential in material science and bio-inspired applications.

Material Science: The oxalamide core is an excellent building block for coordination polymers and metal-organic frameworks (MOFs). bohrium.comresearchgate.net The two amide nitrogen atoms can act as ligands, coordinating with metal ions to form extended, ordered structures. The presence of the benzyl (B1604629) and cyanophenyl groups on this compound would functionalize the resulting polymer, influencing its porosity, stability, and electronic properties.

The 2-cyanophenyl group is particularly noteworthy. Cyano groups are strong electron-withdrawing moieties and are used extensively in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. ontosight.airsc.org Incorporating this compound into polymers could lead to materials with unique optical and electronic properties. acs.org Furthermore, polymers based on aliphatic oxalamides, known as poly(oxalamide)s, have been shown to be mechanically tough and transparent in both the visible and infrared regions, suggesting applications in advanced coatings and films. acs.org

Bio-inspired Applications: The oxalamide linkage is structurally similar to the peptide bond that forms the backbone of proteins. This similarity allows oxalamide-containing molecules to act as peptidomimetics. Recent research has shown that non-benzenoid N-aryl oxalamides can form distinctive foldameric structures, such as β-sheets, which are fundamental secondary structures in proteins. nih.gov The specific arrangement of the benzyl and cyanophenyl groups in this compound could direct its self-assembly into well-defined, bio-inspired supramolecular structures.

Additionally, the broader class of polyoxalates, derived from renewable resources like glucose and CO₂, is being explored for creating high-performance, biodegradable plastics. nih.govmdpi.com This aligns with the growing demand for sustainable materials. By functionalizing such bio-based polymers with moieties like those in this compound, it may be possible to create advanced, biodegradable materials with tailored properties for applications in biomedical devices or environmentally friendly packaging. nih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of N1-benzyl-N2-(2-cyanophenyl)oxalamide to improve yield and purity?

  • Methodological Answer : The synthesis typically involves coupling benzylamine with 2-cyanophenyl oxalyl chloride. Key steps include:
  • Reagent Selection : Use oxalyl chloride under anhydrous conditions to activate the oxalamide core.
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of the cyanophenyl group) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Yield Optimization : Adjust stoichiometry (1:1.2 ratio of benzylamine to oxalyl chloride) and use non-polar solvents (e.g., dichloromethane) to reduce byproducts .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Confirm benzyl protons (δ 4.5–5.0 ppm, singlet for CH₂) and cyanophenyl aromatic protons (δ 7.5–8.0 ppm).
  • ¹³C NMR : Identify the carbonyl carbons (δ 160–165 ppm) and nitrile carbon (δ 115–120 ppm) .
  • IR Spectroscopy : Detect characteristic peaks for amide C=O (1650–1700 cm⁻¹) and C≡N (2200–2250 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ at m/z 335.3) .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates, monitoring IC₅₀ values .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Binding Affinity : Perform surface plasmon resonance (SPR) to assess interactions with target proteins like kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the benzyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Cyanophenyl Modifications : Introduce para-substituents (e.g., -Cl, -OCH₃) to optimize steric and electronic interactions with target binding pockets .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to prioritize modifications that improve binding to kinases or proteases .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables .
  • Orthogonal Validation : Cross-verify cytotoxicity results with ATP-based viability assays (e.g., CellTiter-Glo) .
  • Meta-Analysis : Compare datasets across studies using tools like Prism to identify outliers or batch effects .

Q. What computational strategies can predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME to estimate logP (predicted ~2.8), solubility (≈50 µM), and CYP450 interactions .
  • Metabolic Stability : Simulate phase I metabolism (CYP3A4) with StarDrop to identify vulnerable sites (e.g., benzyl CH₂ oxidation) .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., likelihood score: 0.65) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.